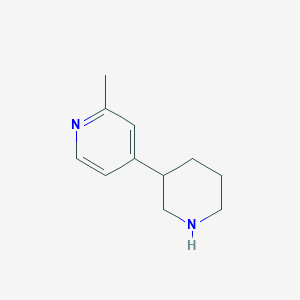
2-Methyl-4-(piperidin-3-YL)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(piperidin-3-YL)pyridine is a heterocyclic compound that contains both a pyridine ring and a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine ring, a common structural motif in many pharmaceuticals, contributes to its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(piperidin-3-YL)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methyl-4-chloropyridine with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize catalysts and optimized reaction conditions to ensure high purity and consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-(piperidin-3-YL)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of fully saturated piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Methyl-4-(piperidin-3-YL)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(piperidin-3-YL)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-4-(piperidin-4-YL)pyridine
- 2-Methyl-4-(piperidin-2-YL)pyridine
- 2-Methyl-4-(pyrrolidin-3-YL)pyridine
Uniqueness
2-Methyl-4-(piperidin-3-YL)pyridine is unique due to the specific positioning of the piperidine ring at the 3-position of the pyridine ring. This structural arrangement can influence its binding affinity and selectivity for certain biological targets, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C11H16N2 |
|---|---|
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
2-methyl-4-piperidin-3-ylpyridine |
InChI |
InChI=1S/C11H16N2/c1-9-7-10(4-6-13-9)11-3-2-5-12-8-11/h4,6-7,11-12H,2-3,5,8H2,1H3 |
Clave InChI |
VBWUTENTTLIMKA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC(=C1)C2CCCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


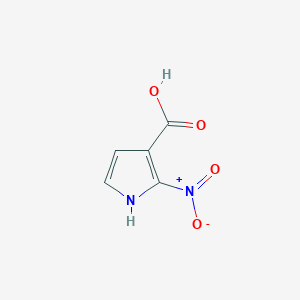
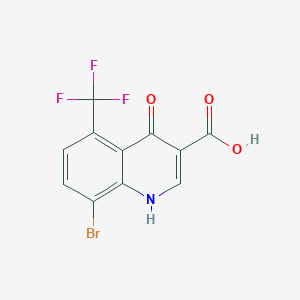
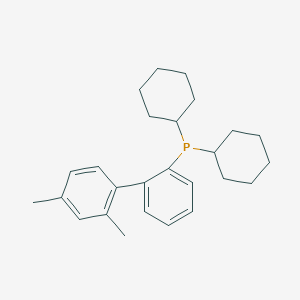

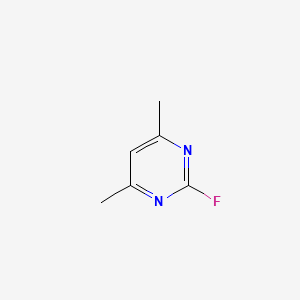
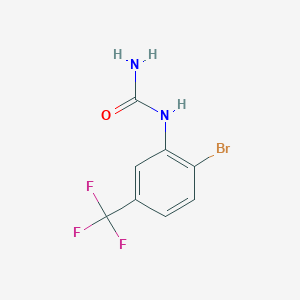

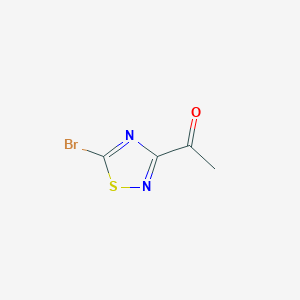
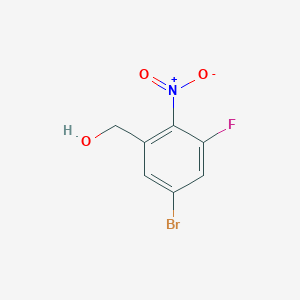
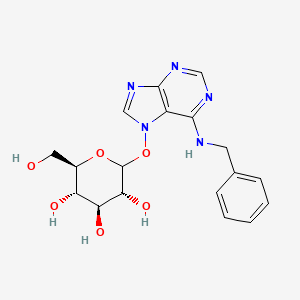
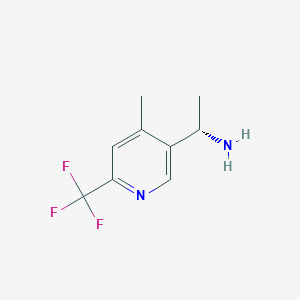
![(4S,5S)-4-hydroxy-5-[(4R,5S)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid](/img/structure/B12845927.png)


